

Application Notes: Azido-C3-UV-biotin for Identifying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azido-C3-UV-biotin	
Cat. No.:	B1194551	Get Quote

Introduction

Azido-C3-UV-biotin is a trifunctional chemical probe designed for the identification and characterization of protein-protein interactions (PPIs). This reagent integrates three key functionalities: a photo-activatable azide group for covalent crosslinking, a UV-cleavable linker, and a biotin handle for affinity purification. This combination allows for the capture of transient and stable protein interactions in a cellular context, followed by the efficient release of captured proteins for downstream analysis by mass spectrometry.

The workflow involves introducing the **Azido-C3-UV-biotin** probe to a biological system, initiating UV-induced crosslinking to covalently trap interacting proteins, enriching the biotinylated complexes using streptavidin-based affinity purification, and subsequently releasing the captured proteins by UV cleavage for identification by mass spectrometry. This methodology is a powerful tool for researchers in basic science and drug development to elucidate protein interaction networks, validate drug targets, and understand disease mechanisms.

Principle of the Method

The experimental strategy leverages photo-affinity labeling and bio-orthogonal chemistry. A "bait" protein of interest can be engineered to contain a bio-orthogonal handle, such as a non-canonical amino acid with an alkyne group. Alternatively, the **Azido-C3-UV-biotin** can be attached to a known ligand or small molecule that binds to a target protein. Upon UV irradiation at a specific wavelength (e.g., 365 nm), the aryl azide group of the probe is converted into a

highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with any protein in close proximity, effectively "trapping" interacting "prey" proteins.

Following cell lysis, the biotinylated protein complexes are captured on streptavidin-coated beads. The UV-cleavable linker allows for the gentle elution of the crosslinked proteins by a second UV exposure, which avoids the harsh chemical conditions often required for disrupting the strong biotin-streptavidin interaction. The released proteins are then identified and quantified using mass spectrometry-based proteomics.

Experimental Protocols

Protocol 1: Photo-crosslinking of Protein Interactions in Live Cells

This protocol describes the in-situ photo-crosslinking of protein interactions using **Azido-C3-UV-biotin**.

Materials:

- Mammalian cells expressing the protein of interest
- · Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Azido-C3-UV-biotin probe
- UV lamp (365 nm)
- Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Cell scraper

Procedure:

- · Cell Culture and Probe Incubation:
 - Culture cells to 70-80% confluency in a suitable culture dish.

- Prepare a stock solution of Azido-C3-UV-biotin in DMSO.
- Add the Azido-C3-UV-biotin probe to the cell culture medium to a final concentration of 10-100 μM. The optimal concentration should be determined empirically.
- Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
- Photo-crosslinking:
 - Remove the culture medium and wash the cells twice with ice-cold PBS.
 - Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The
 distance from the lamp to the cells and the irradiation time should be optimized to
 maximize crosslinking efficiency while minimizing cell damage.[1]
- Cell Lysis:
 - After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.

Protocol 2: Affinity Purification of Biotinylated Protein Complexes

This protocol details the enrichment of biotinylated protein complexes using streptavidin-coated magnetic beads.

Materials:

- Streptavidin-coated magnetic beads
- Wash Buffer 1: 2% SDS in PBS

- Wash Buffer 2: 1 M KCl in PBS
- Wash Buffer 3: 0.1 M Na2CO3 in PBS
- Wash Buffer 4: 2 M urea in 10 mM Tris-HCl, pH 8.0
- UV lamp (365 nm)
- Elution Buffer: 1x SDS-PAGE sample buffer

Procedure:

- Bead Equilibration:
 - Resuspend the streptavidin-coated magnetic beads in lysis buffer.
 - Wash the beads three times with lysis buffer by immobilizing the beads with a magnet and removing the supernatant.
- Binding of Biotinylated Proteins:
 - Add the cleared cell lysate from Protocol 1 to the equilibrated beads.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
- Washing:
 - Immobilize the beads with a magnet and discard the supernatant.
 - Perform a series of stringent washes to remove non-specifically bound proteins:
 - Wash twice with Wash Buffer 1.
 - Wash once with Wash Buffer 2.
 - Wash once with Wash Buffer 3.
 - Wash twice with Wash Buffer 4.

- Wash three times with PBS.
- UV Cleavage and Elution:
 - After the final wash, resuspend the beads in 50-100 μL of PBS.
 - Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice with occasional mixing to facilitate the cleavage of the UV-labile linker.
 - Immobilize the beads with a magnet and collect the supernatant containing the released proteins.
 - To ensure complete elution, a second elution step can be performed by adding 1x SDS-PAGE sample buffer to the beads and heating at 95°C for 5 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the eluted proteins for mass spectrometry analysis.

Materials:

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate buffer (50 mM, pH 8.0)
- Formic acid
- C18 desalting spin columns

Procedure:

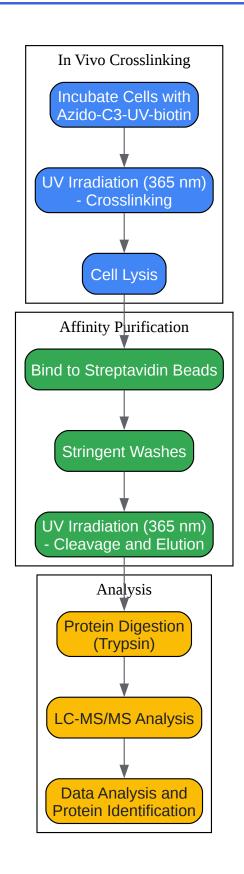
- Reduction and Alkylation:
 - To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

- Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
 Incubate in the dark at room temperature for 30 minutes.
- In-solution Tryptic Digestion:
 - Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.
 - Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Peptide Desalting:
 - Acidify the digest with formic acid to a final concentration of 0.1%.
 - Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Reconstitute the dried peptides in 0.1% formic acid.
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

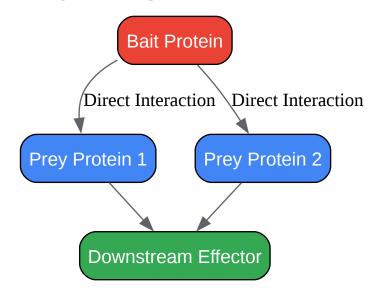
Table 1: Quantitative Analysis of Proteins Identified by Photo-crosslinking MS



Protein ID (UniProt)	Gene Name	Bait vs. Control (Fold Change)	p-value	Number of Unique Peptides
P04637	TP53	15.2	0.001	12
P60484	MDM2	12.8	0.003	9
Q00987	EP300	8.5	0.01	7

This table represents example data and should be populated with actual experimental results.

Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Workflow for identifying protein-protein interactions using **Azido-C3-UV-biotin**.

Signaling Pathway Example

Click to download full resolution via product page

Caption: Hypothetical signaling pathway elucidated using Azido-C3-UV-biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Application Notes: Azido-C3-UV-biotin for Identifying Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194551#azido-c3-uv-biotin-for-identifying-protein-protein-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com